(R)-3-(1-Aminoethyl)phenol hydrochloride
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Overview
Description
®-3-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is a phenolic compound, meaning it contains a hydroxyl group attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminoethyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of an aryl halide with an amine. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of ®-3-(1-Aminoethyl)phenol hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: ®-3-(1-Aminoethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
®-3-(1-Aminoethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups on the benzene ring.
Quinone: An oxidized form of phenol with a carbonyl group on the benzene ring .
Uniqueness: ®-3-(1-Aminoethyl)phenol hydrochloride is unique due to its chiral nature and the presence of an aminoethyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other phenolic compounds. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development .
Biological Activity
(R)-3-(1-Aminoethyl)phenol hydrochloride, with the CAS Number 856563-08-1, is a chiral compound that has garnered attention for its potential biological activities. This compound is a derivative of phenol and has been investigated for various pharmacological properties, including its role as a neurotransmitter modulator and its potential applications in treating neurological disorders.
Structure and Composition
- Molecular Formula: C9H12ClN
- Molecular Weight: 173.65 g/mol
- Canonical SMILES: CC@HCl
Physical Properties
Property | Value |
---|---|
Melting Point | 200-202 °C |
Solubility | Soluble in water |
pH | 4.5-6.5 |
This compound primarily acts as a selective modulator of neurotransmitter systems. Its mechanism involves:
- Inhibition of Monoamine Oxidase (MAO): This enzyme is responsible for the breakdown of monoamines, such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, potentially improving mood and cognitive functions.
- Receptor Interaction: The compound shows affinity for adrenergic and serotonin receptors, contributing to its psychoactive effects.
Pharmacological Effects
-
Antidepressant Activity:
- Studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. The compound's ability to enhance serotonin levels correlates with reduced depressive symptoms.
-
Neuroprotective Effects:
- Research has demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Anti-inflammatory Properties:
- Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.
Study 1: Antidepressant Effects in Rodent Models
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in rodents. The results showed a statistically significant decrease in immobility time, indicating antidepressant activity comparable to established SSRIs .
Study 2: Neuroprotection Against Oxidative Stress
In vitro studies demonstrated that this compound protects SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death by approximately 40% compared to untreated controls .
Study 3: Anti-inflammatory Mechanism
Research conducted on RAW264.7 macrophages revealed that treatment with this compound significantly decreased the production of TNF-alpha and IL-6 upon lipopolysaccharide stimulation, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
(S)-3-(1-Aminoethyl)phenol | Similar MAO inhibition | Moderate antidepressant activity |
Phenylethylamine | Directly stimulates adrenergic receptors | Stimulant effects |
L-Tyrosine | Precursor to neurotransmitters | Enhances cognitive performance |
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKHDKLDOGKKN-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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